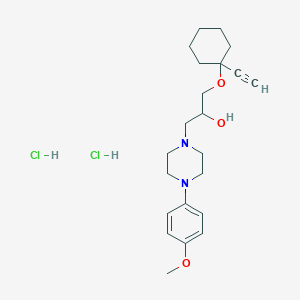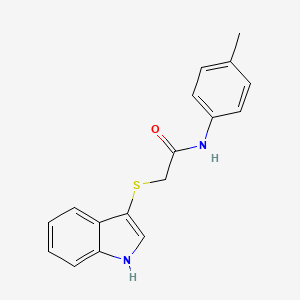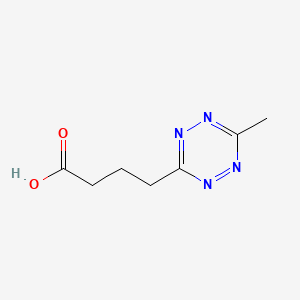
4,6-Dimethyl-4-thiochromanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethyl-4-thiochromanol is a chemical compound with the molecular formula C11H14OS . It has a molar mass of 194.29 .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiochromanol ring with two methyl groups attached at the 4 and 6 positions . Further structural analysis would require more specific data such as NMR or X-ray crystallography results.Physical and Chemical Properties Analysis
This compound has a molecular weight of 194.29 . Other physical and chemical properties such as melting point, boiling point, and solubility would require experimental data.Applications De Recherche Scientifique
Organic Synthesis and Reactivity
- The study by Patonay et al. (2001) explored the oxidation reactions of 1-thiochromanones with dimethyldioxirane, producing sulfoxides and sulfones. This research offers insights into the reactivity and potential synthetic utility of thiochroman derivatives in organic chemistry (Patonay et al., 2001).
Luminescence and Sensitization
- Eliseeva et al. (2008) investigated the role of N,N-dimethylaminoethanol as an ancillary ligand in the sensitization of Eu(III) and Tb(III) luminescence in dimeric beta-diketonates. This work contributes to the understanding of luminescence mechanisms and the design of luminescent materials for potential applications in electroluminescent devices (Eliseeva et al., 2008).
Antimicrobial Activity
- Khidre and Radini (2021) synthesized novel thiazole derivatives incorporating pyridine moiety and assessed their antimicrobial activities. This study provides a foundation for the development of new antimicrobial agents based on the structural framework of 4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine-3-carbonitrile derivatives (Khidre & Radini, 2021).
Photophysical Properties
- Xu et al. (2014) designed a simple probe for the detection of Cr3+ cations, demonstrating the potential of dimethylthio-substituted compounds in the development of selective and sensitive fluorescent sensors for metal ions (Xu et al., 2014).
Mechanofluorochromism
- Liu et al. (2017) reported on a dimethyl-substituted tetrahydropyrimidine with sensitive mechanofluorochromic characteristics, showcasing the application of such compounds in the development of materials with responsive optical properties (Liu et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
4,6-dimethyl-2,3-dihydrothiochromen-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14OS/c1-8-3-4-10-9(7-8)11(2,12)5-6-13-10/h3-4,7,12H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RATHXNXHEKCPSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SCCC2(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-cyanocyclopentyl)-2-[4-(2-methoxyethyl)piperazin-1-yl]acetamide](/img/structure/B2956767.png)
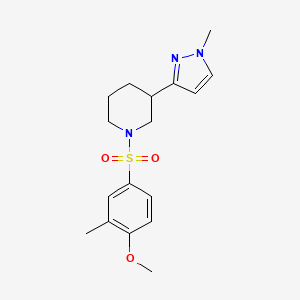
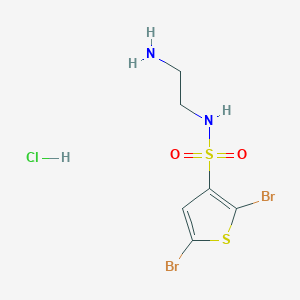
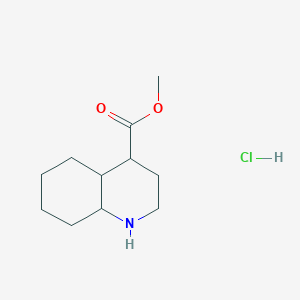
![N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2956773.png)

![[(2S,4S)-4-Methoxy-1-methylpyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B2956775.png)
![2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2956777.png)
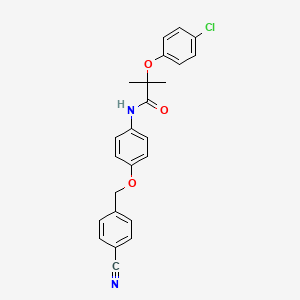
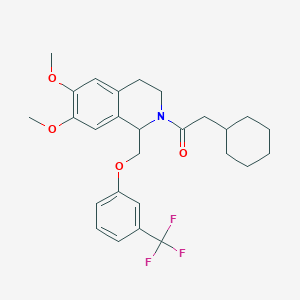
![2-Amino-2-(3-cyclopropyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2956783.png)
